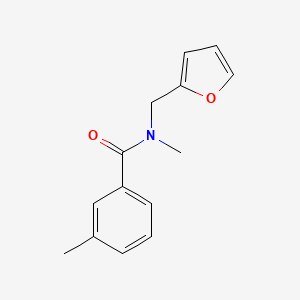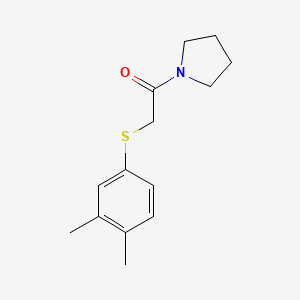
N-(3-acetamido-2-methylphenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetamido-2-methylphenyl)cyclohexanecarboxamide, also known as N-acetyl-L-leucyl-L-isoleucyl-L-methionine amide (AILIM), is a peptide that has gained attention in scientific research due to its potential therapeutic properties. This peptide is synthesized through a complex chemical process and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of AILIM is not fully understood, but it is believed to interact with specific receptors on the surface of cells. This interaction triggers a cascade of intracellular signaling pathways, ultimately leading to the observed physiological effects.
Biochemical and Physiological Effects:
AILIM has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and immunomodulatory properties. It has also been shown to enhance wound healing and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AILIM in lab experiments is its specificity and selectivity, as it interacts with specific receptors on the surface of cells. Additionally, AILIM has been shown to be relatively stable and resistant to degradation. However, one limitation is the complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several potential future directions for research on AILIM. One area of interest is its potential as a therapeutic agent for cancer treatment, particularly in combination with other drugs. Additionally, further investigation into its immunomodulatory properties could have implications for the treatment of autoimmune disorders. Further studies are also needed to fully elucidate the mechanism of action and identify potential side effects.
Méthodes De Synthèse
The synthesis of AILIM involves a combination of solid-phase peptide synthesis and solution-phase peptide synthesis. The process begins with the attachment of a suitable amino acid to a solid support, followed by the addition of subsequent amino acids in a stepwise manner. The final product is then cleaved from the support and purified using chromatography techniques.
Applications De Recherche Scientifique
AILIM has been studied extensively for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, AILIM has been investigated for its ability to modulate immune responses and reduce inflammation.
Propriétés
IUPAC Name |
N-(3-acetamido-2-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-14(17-12(2)19)9-6-10-15(11)18-16(20)13-7-4-3-5-8-13/h6,9-10,13H,3-5,7-8H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIBJPPQWLLVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCCCC2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7475016.png)



![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)



![cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)




